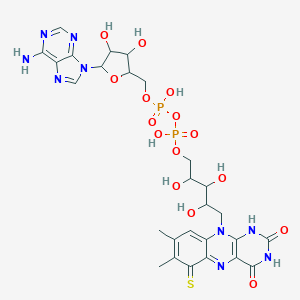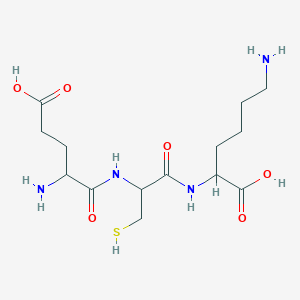
2,3,4-Trichloro-1-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves strategic halogenation and nitration reactions to introduce the desired functional groups onto the benzene ring. For compounds similar to 2,3,4-Trichloro-1-fluoro-5-nitrobenzene, methodologies often include direct halogenation followed by nitration or vice versa, depending on the desired substituent pattern and the reactivity of the starting materials. A related synthesis pathway involves the nitration of commercial 2-fluoro-1,4-dimethoxybenzene to introduce a nitro group, demonstrating the type of chemical transformations applicable for synthesizing complex halogenated nitrobenzenes (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes, including 2,3,4-Trichloro-1-fluoro-5-nitrobenzene, is significantly influenced by the electronic effects of the substituents. Halogens act as electron-withdrawing groups through inductive effects, while the nitro group contributes to resonance stabilization. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of such compounds, revealing details about bond lengths, angles, and the overall geometry of the molecule. The structure of related compounds has been confirmed using these techniques, indicating the importance of structural analysis in understanding the behavior of halogenated nitrobenzenes (Sweeney, McArdle, & Aldabbagh, 2018).
Safety And Hazards
While specific safety and hazard information for 2,3,4-Trichloro-1-fluoro-5-nitrobenzene is not available, similar compounds like 1,2,3-Trichloro-5-nitrobenzene are classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This suggests that 2,3,4-Trichloro-1-fluoro-5-nitrobenzene may also pose similar hazards.
properties
IUPAC Name |
2,3,4-trichloro-1-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3FNO2/c7-4-2(10)1-3(11(12)13)5(8)6(4)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVKEEYBJIRRGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548931 |
Source


|
| Record name | 2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |
CAS RN |
104455-89-2 |
Source


|
| Record name | 2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)

![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)







